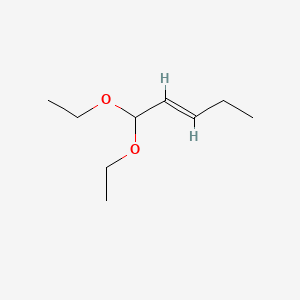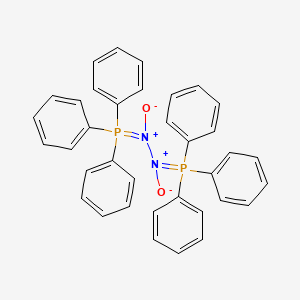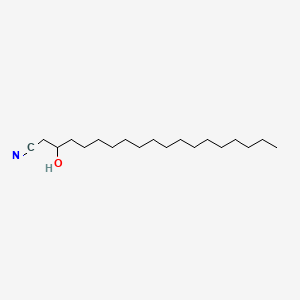
3-Hydroxynonadecanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxynonadecanenitrile is an organic compound with the molecular formula C19H37NO It features both a hydroxy (-OH) and a nitrile (-CN) functional group, making it a hydroxynitrile
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Hydroxynonadecanenitrile can be synthesized through the nucleophilic addition of hydrogen cyanide to a suitable carbonyl compound, such as an aldehyde or ketone. This reaction typically involves the following steps:
- The cyanide ion (CN-) attacks the carbonyl carbon, forming a negatively charged intermediate.
- The intermediate quickly reacts with a proton (H+) from an aqueous source, resulting in the formation of the hydroxynitrile .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxynonadecanenitrile undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used.
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a primary amine.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxynonadecanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Hydroxynonadecanenitrile involves its interaction with specific molecular targets and pathways. The hydroxy and nitrile groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies on its exact mechanism are still ongoing .
Comparación Con Compuestos Similares
- 3-Hydroxyhexadecanenitrile
- 3-Hydroxyoctadecanenitrile
- 3-Hydroxyheptadecanenitrile
Comparison: 3-Hydroxynonadecanenitrile is unique due to its specific chain length and functional groups, which influence its reactivity and applications. Compared to shorter or longer chain hydroxynitriles, it may exhibit different physical properties and biological activities .
Propiedades
Número CAS |
30683-76-2 |
|---|---|
Fórmula molecular |
C19H37NO |
Peso molecular |
295.5 g/mol |
Nombre IUPAC |
3-hydroxynonadecanenitrile |
InChI |
InChI=1S/C19H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(21)17-18-20/h19,21H,2-17H2,1H3 |
Clave InChI |
OAKBFDJZWOPGMA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(CC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


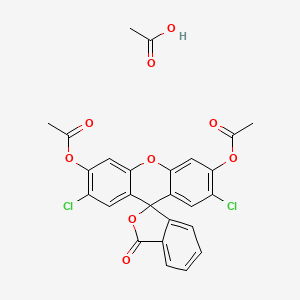
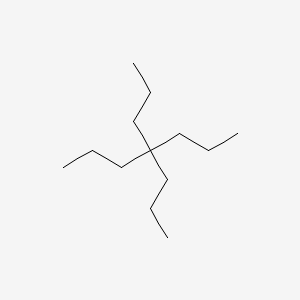

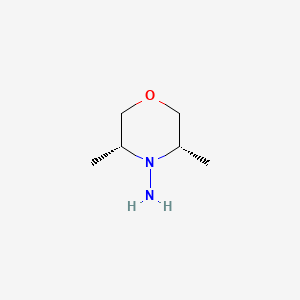
![N-[4-[(4aS,10bR)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide;(Z)-but-2-enedioic acid](/img/structure/B13834351.png)
![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-3-hydroxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B13834363.png)
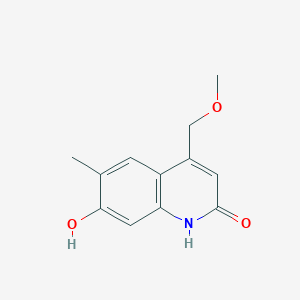
![(2E,4Z)-3-nitro-1H-benzo[b][1,4]diazepine](/img/structure/B13834379.png)
![tert-butyl N-[(E,2S,3R)-3-benzoyl-1,3-dihydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B13834380.png)
![(1S,3R,5R)-7-oxo-6-azatricyclo[4.3.0.01,3]nonane-5-carboxylic acid](/img/structure/B13834387.png)
